1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl- 1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-
Brand Name: Vulcanchem
CAS No.: 87410-85-3
VCID: VC17303872
InChI: InChI=1S/C11H13N3OS/c1-12-11-14-13-10(16-11)7-8-5-3-4-6-9(8)15-2/h3-6H,7H2,1-2H3,(H,12,14)
SMILES:
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31 g/mol

1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-

CAS No.: 87410-85-3

Cat. No.: VC17303872

Molecular Formula: C11H13N3OS

Molecular Weight: 235.31 g/mol

* For research use only. Not for human or veterinary use.

1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl- - 87410-85-3

Specification

CAS No. 87410-85-3
Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
IUPAC Name 5-[(2-methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C11H13N3OS/c1-12-11-14-13-10(16-11)7-8-5-3-4-6-9(8)15-2/h3-6H,7H2,1-2H3,(H,12,14)
Standard InChI Key DQHJRGJDZCJMES-UHFFFAOYSA-N
Canonical SMILES CNC1=NN=C(S1)CC2=CC=CC=C2OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl- is defined by the fusion of a 1,3,4-thiadiazole core with a 2-methoxyphenylmethyl side chain and an N-methylated amine group. The compound’s IUPAC name, 5-[(2-methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine, reflects its substitution pattern, which contributes to its distinct electronic and steric properties.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number87410-85-3
Molecular FormulaC₁₁H₁₃N₃OS
Molecular Weight235.31 g/mol
IUPAC Name5-[(2-methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
Canonical SMILESCNC1=NN=C(S1)CC2=CC=CC=C2OC
XLogP32.1 (estimated)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5

The methoxy group at the ortho position of the phenyl ring introduces moderate polarity, while the thiadiazole core ensures planar rigidity, a feature often associated with enhanced binding to biological targets . The N-methylamine substituent at C-2 likely influences solubility and metabolic stability, though experimental data on partition coefficients (LogP) and pKa values remain unreported for this specific derivative.

Synthesis and Chemical Characterization

The synthesis of 1,3,4-Thiadiazol-2-amine derivatives typically follows modular strategies involving cyclization and functionalization steps. For this compound, a plausible route begins with the formation of the 1,3,4-thiadiazole ring via condensation of thiosemicarbazides with carboxylic acid derivatives, followed by N-methylation and subsequent coupling of the 2-methoxyphenylmethyl group .

Key Synthetic Steps:

  • Ring Formation: Reaction of thiosemicarbazide with a suitable acyl chloride under acidic conditions yields the 1,3,4-thiadiazole scaffold.

  • N-Methylation: Treatment of the 2-amine intermediate with methyl iodide or dimethyl sulfate introduces the N-methyl group.

  • Side-Chain Introduction: Alkylation at C-5 using 2-methoxyphenylmethyl bromide completes the synthesis .

Characterization relies on spectroscopic techniques:

  • ¹H NMR: Signals at δ 2.8–3.1 ppm (N–CH₃), δ 3.8 ppm (OCH₃), and aromatic protons between δ 6.8–7.4 ppm.

  • IR Spectroscopy: Stretching vibrations for N–H (≈3,300 cm⁻¹), C=N (≈1,600 cm⁻¹), and C–O–C (≈1,250 cm⁻¹) .

  • Mass Spectrometry: Molecular ion peak at m/z 235.31 (M⁺).

Comparative Analysis with Analogous Compounds

Table 2: Structural and Activity Comparison

CompoundMolecular FormulaKey SubstituentsReported Activity
1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-C₁₁H₁₃N₃OS2-methoxyphenylmethyl, N-methylUnderexplored
5-Methoxy-N-methyl-1,3,4-thiadiazol-2-amineC₄H₇N₃OS5-methoxy, N-methylAntimicrobial
5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazoleC₆H₄N₄O₂S₂5-nitrothiopheneAntileishmanial (SI >12)

Challenges and Future Directions

Despite its promising scaffold, several gaps hinder the development of 1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-:

  • Synthetic Optimization: Current yields for N-methylation and side-chain coupling steps remain suboptimal (~40–60%), necessitating greener catalysts or flow chemistry approaches .

  • ADMET Profiling: No data exist on its pharmacokinetics, toxicity, or metabolic stability. In silico predictions suggest moderate hepatic clearance due to the methoxy group’s susceptibility to demethylation .

  • Target Identification: Computational docking studies against parasitic proteases (e.g., Leishmania cysteine peptidase) or human topoisomerases could prioritize experimental assays .

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